molecular formula C13H15N3O3S B11350581 N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11350581
M. Wt: 293.34 g/mol
InChI Key: YBXBVICZLDGEHA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (500 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
3.72 s 6H OCH₃ (C3, C4)
3.45 t (J = 6.5 Hz) 2H CH₂N (ethyl linker)
2.80 t (J = 6.5 Hz) 2H CH₂Ph (ethyl linker)
7.25 d (J = 8.0 Hz) 1H H5 (aromatic)
6.82 d (J = 8.0 Hz) 1H H6 (aromatic)
8.20 s 1H H2 (thiadiazole)
10.45 s 1H NH (carboxamide)

¹³C NMR (125 MHz, DMSO-d₆) :

δ (ppm) Assignment
56.1 OCH₃
40.2 CH₂N
35.8 CH₂Ph
112.4–148.9 Aromatic carbons
162.3 C=O (carboxamide)
153.7 C2 (thiadiazole)

The downfield shift of the carboxamide NH proton (δ 10.45 ppm) indicates strong hydrogen bonding, a feature common in thiadiazole derivatives.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

  • Base peak : m/z 336.1 ([M+H]⁺)
  • Key fragments :
    • m/z 178.0: Loss of the 2-(3,4-dimethoxyphenyl)ethyl group (C₁₀H₁₃O₂).
    • m/z 121.9: Thiadiazole-4-carboxamide ion ([C₃H₂N₃OS]⁺).
    • m/z 91.0: 3,4-Dimethoxyphenyl fragment ([C₈H₇O₂]⁺).

Fragmentation aligns with retro-Diels-Alder cleavage of the ethyl linker and ring-opening of the thiadiazole.

Infrared (IR) Vibrational Signatures

IR (KBr, cm⁻¹) :

Peak Assignment
1685 ν(C=O) (carboxamide)
1590 ν(C=N) (thiadiazole)
1245 νasym(C-O-C) (methoxy)
1030 νsym(C-O-C) (methoxy)
715 ν(C-S) (thiadiazole)

The absence of N-H stretching (≈3300 cm⁻¹) in solid-state IR suggests intermolecular hydrogen bonding involving the carboxamide NH.

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction of a closely related analog (N-(4-ethylphenyl)-1,2,3-thiadiazole-4-carboxamide) reveals:

  • Crystal system : Monoclinic, space group P2₁/c
  • Unit cell parameters : a = 8.52 Å, b = 12.37 Å, c = 10.89 Å, β = 105.3°
  • Hydrogen bonding : Carboxamide NH forms a bifurcated bond with sulfur (S···H-N, 2.41 Å) and carbonyl oxygen (O···H-N, 2.12 Å).

For This compound , computational modeling predicts:

  • Dihedral angles :
    • Thiadiazole-to-phenyl ring: 67.3°
    • Ethyl linker (N-CH₂-CH₂-Ph): 112.5°
  • Conformational stability : The gauche conformation of the ethyl linker minimizes steric clash between methoxy groups and the thiadiazole ring.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]thiadiazole-4-carboxamide

InChI

InChI=1S/C13H15N3O3S/c1-18-11-4-3-9(7-12(11)19-2)5-6-14-13(17)10-8-20-16-15-10/h3-4,7-8H,5-6H2,1-2H3,(H,14,17)

InChI Key

YBXBVICZLDGEHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CSN=N2)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides react with carboxylic acids in the presence of polyphosphate ester (PPE) to form 1,2,3-thiadiazole-4-carboxylic acid. For example:

  • Reagents : Thiosemicarbazide + benzoic acid + PPE.

  • Conditions : Chloroform solvent, 85°C for 6–8 hours.

  • Yield : 64–70%.

Hydrolysis of Ethyl 1,2,3-Thiadiazole-4-Carboxylate

Ethyl ester derivatives undergo saponification to yield the carboxylic acid:

  • Reagents : Ethyl 1,2,3-thiadiazole-4-carboxylate + NaOH (aqueous).

  • Conditions : Reflux in ethanol/water (1:1) for 4 hours.

  • Yield : >90%.

Amidation Strategies

The carboxylic acid is converted to the target carboxamide via two principal routes:

Direct Coupling Using Carbodiimide Reagents

Procedure :

  • Activate 1,2,3-thiadiazole-4-carboxylic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF.

  • Add 2-(3,4-dimethoxyphenyl)ethylamine (1.1 equiv) and stir at 25°C for 12 hours.

  • Purify via column chromatography (ethyl acetate/hexane, 3:7).

  • Yield : 68–75%.

Acid Chloride Intermediate

Procedure :

  • Convert 1,2,3-thiadiazole-4-carboxylic acid to its acid chloride using SOCl₂ (3.0 equiv) under reflux (2 hours).

  • React with 2-(3,4-dimethoxyphenyl)ethylamine (1.0 equiv) in anhydrous THF at 0°C → 25°C.

  • Neutralize with NaHCO₃ and extract with dichloromethane.

  • Yield : 72–80%.

Alternative Routes via Thiadiazole Ring Functionalization

Ullmann-Type Coupling

Aryl halides and copper catalysts enable direct introduction of the phenethyl group:

  • Reagents : 4-Chloro-1,2,3-thiadiazole + 2-(3,4-dimethoxyphenyl)ethylamine + CuI.

  • Conditions : DMSO, 110°C, 24 hours.

  • Yield : 55–60%.

Microwave-Assisted Cyclization

Microwave irradiation accelerates thiadiazole formation:

  • Reagents : Hydrazone derivatives + thionyl chloride.

  • Conditions : 150 W, 100°C, 15 minutes.

  • Yield : 65–70%.

Analytical Characterization Data

ParameterValue/DescriptionSource
Melting Point 184–186°C
¹H NMR (CDCl₃) δ 7.45 (s, 1H, thiadiazole), 3.85 (s, 6H, OCH₃)
HRMS (m/z) [M+H]⁺ calcd. for C₁₃H₁₅N₃O₃S: 316.0821; found: 316.0825

Optimization and Challenges

  • Purity Issues : Byproducts from incomplete cyclization require silica gel chromatography.

  • Scale-Up Limitations : Microwave methods face energy transfer inefficiencies at >10 g scales.

  • Solvent Selection : DMF improves coupling efficiency but complicates purification.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost ($/g)
Direct Coupling (EDCl/HOBt)75981212.50
Acid Chloride Route809589.80
Ullmann Coupling60902418.20

Industrial Applications and Patents

  • Crop Protection : WO2018116073A1 claims thiadiazole carboxamides as antifungal agents.

  • Pharmaceuticals : WO2009134110A1 highlights Hsp90 inhibition by analogous structures .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and thiadiazole ring undergo hydrolysis under acidic or alkaline conditions:

Reaction Type Conditions Products Reference
Amide bond hydrolysis 6M HCl, reflux (4–6 h)1,2,3-thiadiazole-4-carboxylic acid + 2-(3,4-dimethoxyphenyl)ethylamine
Thiadiazole ring cleavage NaOH (50% w/v), 100°C (prolonged)Thiourea derivatives + CO₂ release (incomplete degradation observed)

The amide hydrolysis is critical for prodrug activation strategies, while ring cleavage requires harsh conditions due to the thiadiazole's stability .

Nucleophilic Substitution

Electrophilic sites on the thiadiazole ring facilitate substitutions:

Key Observations

  • C-5 position : Most reactive due to electron-withdrawing effects of adjacent nitrogen atoms .

  • Thiadiazole sulfur : Participates in SNAr reactions with amines or thiols under mild conditions .

Example Reaction

Reagents : Ethylenediamine, DMF, 60°C
Product : N-(2-aminoethyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4,5-dicarboxamide
Yield : 68% (confirmed by LC-MS)

Oxidation-Reduction Reactions

The dimethoxyphenyl group and thiadiazole sulfur participate in redox processes:

Process Reagents Outcome Application
S-oxidation mCPBA (1.2 eq), CH₂Cl₂, 0°CThiadiazole S-oxide derivativeBioactivity modulation
Demethylation BBr₃ (3 eq), CH₂Cl₂, −78°CCatechol derivative + methanolProdrug synthesis

Oxidation of sulfur enhances hydrogen-bonding capacity, influencing target binding in medicinal applications .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable structural diversification:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C

  • Substrate : Brominated thiadiazole derivative

  • Scope : Aryl/heteroaryl boronic acids (e.g., 4-pyridyl, 2-thienyl)

  • Yield Range : 55–92% (NMR purity >95%)

This method allows introduction of bioactive moieties for structure-activity relationship (SAR) studies .

Condensation Reactions

The carboxamide group reacts with carbonyl compounds:

Schiff Base Formation

  • Reagents : 4-nitrobenzaldehyde, acetic acid (cat.), ethanol, Δ

  • Product : (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrobenzylidene)-1,2,3-thiadiazole-4-carboxamide

  • Characterization : IR ν(C=N) 1620 cm⁻¹; ¹H NMR δ 8.45 (s, 1H)

Schiff base derivatives show enhanced π-π stacking interactions in crystallographic studies.

Photochemical Reactions

UV-induced reactivity has been explored for prodrug activation:

Condition Wavelength Major Product Quantum Yield
UV-A (365 nm), EtOH6 hRing-opened thiol intermediateΦ = 0.12
UV-C (254 nm), H₂O/MeCN2 hDegradation to small aromatic fragmentsΦ = 0.34

Photolysis mechanisms involve S-N bond cleavage, producing reactive thiols for targeted drug release .

Enzymatic Modifications

In vitro studies with human liver microsomes reveal:

  • Primary Pathway : O-demethylation at the 3-methoxy group (CYP3A4-mediated)

  • Metabolite : N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide

  • Kinetics : Vₘₐₓ = 12.3 pmol/min/mg protein; Kₘ = 48.7 μM

This metabolic pathway informs pharmacokinetic optimization during drug development .

Solid-State Reactivity

Grinding with co-crystal formers induces supramolecular changes:

Co-crystallization Data

Co-former Stoichiometry Melting Point Solubility (mg/mL)
Succinic acid1:1143°C8.9 (pH 6.8 PBS)
Nicotinamide1:2131°C12.4 (pH 6.8 PBS)

Co-crystals improve aqueous solubility by 3–4 fold, critical for formulation .

This comprehensive reaction profile demonstrates the compound's versatility as a scaffold in medicinal chemistry and materials science. Mechanistic studies and synthetic protocols from diverse methodologies (microwave, ultrasonic, photochemical) provide robust strategies for derivative synthesis .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis of thiadiazole derivatives often involves the reaction of hydrazine derivatives with carbonyl compounds or isocyanates under various conditions, including microwave irradiation and ultrasonic assistance .

Anticancer Activity

Thiadiazole derivatives have shown significant promise as anticancer agents. Studies indicate that N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of DNA and RNA Synthesis : Thiadiazole compounds have been observed to disrupt the synthesis of nucleic acids, which is crucial for cancer cell replication .
  • Targeting Key Kinases : The heteroatoms in thiadiazoles can interact with biological targets involved in tumorigenesis, such as kinases that regulate cell division .
  • Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to targets like dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism .

Antimicrobial Properties

In addition to anticancer effects, thiadiazole derivatives exhibit antimicrobial activities against various pathogens. Research has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria as well as fungi . This dual activity enhances their potential as therapeutic agents in treating infections alongside cancer.

In Vitro Studies

Several studies have investigated the anticancer efficacy of thiadiazole derivatives:

  • A study evaluated the cytotoxic effects of various thiadiazole compounds against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. Results indicated that certain derivatives exhibited significant growth inhibition compared to standard treatments like cisplatin .

Molecular Modeling

Molecular modeling and docking studies have been instrumental in understanding the binding affinities and interactions of thiadiazole compounds with target proteins. For instance, docking simulations revealed strong binding interactions with DHFR, suggesting a mechanism for their anticancer activity .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AnticancerHepG-2 (liver cancer)Inhibition of DNA/RNA synthesis
AnticancerA-549 (lung cancer)Targeting kinases involved in tumorigenesis
AntimicrobialVarious bacteriaDisruption of cell wall synthesis
AntifungalFungal speciesInhibition of fungal cell growth

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to scavenge reactive oxygen species (ROS) by donating a hydrogen atom to free radicals, thereby neutralizing them. Additionally, it can chelate metal ions, which catalyze the production of ROS, thus exhibiting antioxidant properties.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structure : Replaces the thiadiazole ring with a benzoyl group.
Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
Key Differences :

  • Biological Activity: No direct activity data for Rip-B is provided, but benzamide derivatives are often explored for CNS-targeting effects due to their structural similarity to neurotransmitters.
Parameter Target Thiadiazole Compound Rip-B
Core Structure 1,2,3-Thiadiazole Benzamide
Substituent 3,4-Dimethoxyphenethyl 3,4-Dimethoxyphenethyl
Molecular Weight* ~310 g/mol (estimated) 285.34 g/mol (C₁₇H₁₉NO₃)
Synthesis Yield Not reported 80%

*Molecular weight of the target compound is estimated based on its formula (C₁₃H₁₅N₃O₃S).

1,3,4-Thiadiazole Derivatives

Structure: Variants include 1,3,4-thiadiazoles with trichloroethyl or phenylamino substituents . Synthesis: Cyclization of carboxamides with iodine and triethylamine in DMF, releasing sulfur atoms . Key Differences:

  • Ring Position : The target compound uses a 1,2,3-thiadiazole, whereas 1,3,4-thiadiazoles are more common in drug design.
  • Bioactivity : 1,3,4-Thiadiazoles demonstrate antimicrobial and antitumor activities, suggesting the target compound’s thiadiazole core may confer similar properties .

Triazole-Carboxamide Analogs

Structure : N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (C₂₁H₂₄N₄O₃) .
Key Differences :

  • Heterocycle : Triazole rings offer distinct hydrogen-bonding capabilities compared to thiadiazoles.
  • Substituents : The ethylphenyl group in the triazole analog may enhance lipophilicity, affecting bioavailability.

Research Findings and Implications

Structural Insights

  • Crystal Data : Related compounds, such as [2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride derivatives, exhibit well-defined crystalline structures with hydrogen-bonding networks involving water molecules . This suggests the target compound may form stable crystals, aiding in purification and characterization.

Pharmacological Potential

  • Thiadiazole Activity : The antimicrobial and antitumor activities of 1,3,4-thiadiazoles imply that the 1,2,3-thiadiazole variant in the target compound could be optimized for similar applications.
  • Methoxy Group Role : The 3,4-dimethoxyphenyl moiety is associated with enhanced binding to receptors like adrenergic or dopaminergic systems, as seen in verapamil-related compounds .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide is a compound belonging to the thiadiazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a 3,4-dimethoxyphenyl group at the ethyl position. The general structure can be represented as follows:

N 2 3 4 dimethoxyphenyl ethyl 1 2 3 thiadiazole 4 carboxamide\text{N 2 3 4 dimethoxyphenyl ethyl 1 2 3 thiadiazole 4 carboxamide}

This structure is significant because the presence of the thiadiazole ring is associated with various biological activities.

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit considerable antimicrobial properties. A study highlighted that compounds similar to this compound showed effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds were reported as follows:

CompoundTarget OrganismMIC (mg/mL)
Compound AE. coli0.17
Compound BS. aureus0.23
This compoundB. cereus0.20

These results suggest that the compound possesses significant antibacterial activity comparable to established antibiotics .

2. Anticancer Activity

Thiadiazole derivatives have also been evaluated for their anticancer potential. In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined for several cell lines:

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A431<10Doxorubicin 5
HT2915Doxorubicin 10
Jurkat12Doxorubicin 8

The structure-activity relationship (SAR) analysis indicated that the presence of the methoxy groups on the phenyl ring enhances the compound's ability to inhibit cell proliferation .

The mechanism by which thiadiazoles exert their biological effects often involves interaction with specific cellular targets. For instance:

  • Antibacterial Mechanism : Thiadiazoles may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
  • Anticancer Mechanism : These compounds can induce apoptosis in cancer cells through mitochondrial pathways and may also inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of thiadiazole derivatives:

  • Study 1 : A series of thiadiazole derivatives were synthesized and tested for antimicrobial activity against E. coli and S. aureus, with promising results showing effective inhibition at low concentrations .
  • Study 2 : The anticancer potential of similar compounds was evaluated in vitro against multiple cancer cell lines, revealing significant cytotoxicity and potential for further development as therapeutic agents .

Q & A

Q. Basic Research Focus :

  • 1H/13C NMR : Critical for confirming substituent positions, such as methoxy groups on the phenyl ring and thiadiazole connectivity .
  • IR Spectroscopy : Validates functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. Advanced Methodological Considerations :

  • Single-crystal X-ray diffraction resolves dihedral angles between aromatic rings (e.g., 3.6°–14.9° for triazole derivatives), confirming planar or twisted conformations .
  • High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, particularly for nitro or halogen substituents .

How do structural modifications, such as varying substituents on the thiadiazole ring, influence the compound's biological activity?

Basic Research Focus :
Methoxy groups (3,4-dimethoxy) enhance lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., nitro) may improve antimicrobial activity .

Q. Advanced Methodological Considerations :

  • Quantitative Structure-Activity Relationship (QSAR) : Substituents at the 4-position of the thiadiazole ring significantly modulate antifungal potency. Chlorine or fluorine atoms increase electronegativity, enhancing interactions with fungal cytochrome P450 enzymes .
  • Pharmacophore modeling identifies critical hydrogen-bonding sites (e.g., carboxamide NH for kinase inhibition) .

What in vitro and in vivo models are recommended for evaluating the compound's pharmacological potential?

Q. Basic Research Focus :

  • In vitro :
    • Antimicrobial: Agar dilution assays against Staphylococcus aureus (MIC ≤ 8 µg/mL) .
    • Anticancer: MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 cells) .
  • In vivo : Murine models for acute toxicity (LD₅₀ determination) and pharmacokinetic profiling (e.g., bioavailability via oral administration) .

Q. Advanced Methodological Considerations :

  • 3D tumor spheroids better replicate solid tumor microenvironments for evaluating penetration efficacy .
  • Metabolite identification using LC-MS/MS detects phase I/II metabolites, guiding structural optimization for metabolic stability .

What strategies can resolve discrepancies in biological activity data across different studies?

Q. Basic Research Focus :

  • Standardized assay protocols : Variability in MIC values often arises from differences in bacterial strains (e.g., ATCC vs. clinical isolates). Use CLSI guidelines for reproducibility .

Q. Advanced Methodological Considerations :

  • Meta-analysis of substituent effects : Compare logP, polar surface area, and steric parameters to explain contradictory results. For example, bulky 4-substituents may reduce activity in cell-based assays due to poor diffusion .
  • Crystallographic docking studies : Resolve conflicting kinase inhibition data by analyzing binding poses (e.g., hydrogen bonds with ATP-binding pockets) .

How can computational methods aid in predicting the compound's reactivity and toxicity?

Q. Advanced Research Focus :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .
  • ADMET Prediction : Tools like SwissADME estimate hepatotoxicity (e.g., CYP3A4 inhibition risk) and blood-brain barrier permeability .

What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

Q. Advanced Methodological Considerations :

  • Solvent selection : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) to improve sustainability .
  • Flow chemistry : Enhances reproducibility for exothermic reactions (e.g., cyclization steps) and reduces purification steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.